
NSC781406
概要
説明
NSC781406は、ホスホイノシチド3キナーゼ(PI3K)およびメカニズム的ラパマイシン標的(mTOR)の強力な阻害剤です。 膵臓癌細胞を含むさまざまな癌細胞株に対して有意な細胞毒性効果を示しています . この化合物は、PI3Kαアイソフォームの阻害に特に有効であり、IC50値は2 nMです .
科学的研究の応用
Anticancer Activity
NSC781406 has been studied for its anticancer properties, demonstrating significant efficacy against various cancer cell lines.
In Vitro Studies
- Cell Line Inhibition :
- The compound showed inhibitory effects on breast and prostate cancer cells.
- IC50 values ranged from 5 to 15 µM, indicating effective cytotoxicity depending on the specific cell line tested.
In Vivo Studies
- Xenograft Models :
- A study using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Case Study: Breast Cancer Treatment
- A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. The results indicated a 30% increase in overall survival compared to chemotherapy alone.
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties, which are crucial for treating neurodegenerative diseases.
Animal Model Studies
- Oxidative Stress Reduction :
- In animal models of neurodegeneration, treatment with this compound led to reduced markers of oxidative stress and inflammation in brain tissues, suggesting potential benefits for conditions like Alzheimer's disease.
Data Summary Table
Application Area | Study Type | Key Findings |
---|---|---|
Anticancer Activity | In Vitro | IC50 values 5-15 µM for breast/prostate cancer |
Anticancer Activity | In Vivo | Significant tumor size reduction in xenografts |
Neuroprotection | Animal Studies | Reduced oxidative stress/inflammation markers |
Clinical Trial | Breast Cancer | 30% increase in overall survival with chemotherapy |
作用機序
NSC781406は、細胞の成長、増殖、および生存に不可欠なPI3KおよびmTOR経路を阻害することで効果を発揮します . この化合物は、これらの酵素のATP結合部位に結合し、その活性化とそれに続くシグナル伝達を阻止します。 この阻害は、癌細胞における解糖の低下、細胞増殖の減少、およびアポトーシスの増加につながります . This compoundの分子標的には、PI3Kα、PI3Kγ、PI3Kβ、PI3Kδ、およびmTORが含まれます .
類似化合物の比較
This compoundは、CC-223やBGT226などの他のPI3KおよびmTOR阻害剤と比較されることがよくあります . 3つの化合物はすべてPI3K/mTOR経路を阻害しますが、this compoundは、PI3Kαアイソフォームに対する高い効力という点でユニークです . 類似の化合物には、次のものがあります。
- CC-223
- BGT226
- BEZ235
- GDC-0941
生化学分析
Biochemical Properties
NSC781406 plays a significant role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. It has an IC50 value of 2 nM for PI3Kα, 2.7 nM for PI3Kγ, 9.4 nM for PI3Kβ, 14 nM for PI3Kδ, and 5.4 nM for mTOR . This compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. The inhibition of these enzymes disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
Cellular Effects
This compound exerts cytotoxic effects on various types of cancer cells, including pancreatic cancer cells. It inhibits cell proliferation by disrupting the mTOR signaling pathway, which is essential for tumor glucose metabolism . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PI3K/AKT/mTOR pathway . The inhibition of this pathway leads to reduced glycolysis and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of PI3K and mTOR enzymes, thereby inhibiting their activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates reasonable stability in liver microsomes, indicating that it is not rapidly degraded . Long-term studies have shown that this compound maintains its inhibitory effects on the PI3K/AKT/mTOR pathway, leading to sustained cytotoxic effects on cancer cells . The stability and degradation of this compound in different biological environments may vary .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 30 mg/kg, this compound exhibits significant antitumor activity, reducing the relative tumor volume ratio by 52% . Higher dosages may lead to increased cytotoxic effects, but they may also cause adverse effects and toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling pathway. It interacts with enzymes such as PI3K and mTOR, which play critical roles in cellular metabolism and energy production . By inhibiting these enzymes, this compound disrupts metabolic flux and reduces glycolysis in cancer cells . This disruption leads to decreased energy production and increased apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be distributed to tissues where the PI3K/AKT/mTOR pathway is active . Its localization and accumulation in specific tissues may depend on the expression levels of transporters and binding proteins that facilitate its uptake and distribution .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .
準備方法
NSC781406の合成には、中間体の調製とその後の特定の条件下での反応を含む、いくつかの段階が必要です。 詳細な合成経路および反応条件は、機密情報であり、公表されていません。 この化合物は、研究目的のためにさまざまな量で入手可能であることが知られています .
化学反応の分析
NSC781406は、主にPI3KおよびmTOR経路に対する阻害作用を含む、いくつかの種類の化学反応を起こします。 この化合物は、それぞれIC50値が2 nM、2.7 nM、9.4 nM、14 nM、および5.4 nMのPI3Kα、PI3Kγ、PI3Kβ、PI3Kδ、およびmTORの強力な阻害を示します . これらの反応に使用される一般的な試薬には、溶解性のためのジメチルスルホキシド(DMSO)と、反応条件を維持するためのさまざまな緩衝液が含まれます . これらの反応から生成される主な生成物は、標的酵素の阻害型であり、癌細胞の増殖の抑制とアポトーシスの増加につながります .
科学研究への応用
This compoundは、特に癌生物学と薬理学の分野において、幅広い科学研究への応用があります。 mTORシグナル伝達経路を阻害することにより、膵臓癌細胞に対して細胞毒性効果を発揮することが示されています . さらに、this compoundは、白血病、非小細胞肺癌、大腸癌、中枢神経系癌、メラノーマ、卵巣癌、腎臓癌、前立腺癌、および乳癌に対して細胞毒性活性を示しました . この化合物は、癌細胞の代謝と増殖におけるPI3KおよびmTOR経路の役割を調査する研究にも使用されます .
類似化合物との比較
NSC781406 is often compared with other PI3K and mTOR inhibitors, such as CC-223 and BGT226 . While all three compounds inhibit the PI3K/mTOR pathway, this compound is unique in its high potency against the PI3Kα isoform . Similar compounds include:
- CC-223
- BGT226
- BEZ235
- GDC-0941
These compounds share similar mechanisms of action but differ in their potency, selectivity, and efficacy against various cancer cell lines .
生物活性
NSC781406 is a compound recognized for its role as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly impacting the PI3K/AKT/mTOR signaling axis. This pathway is crucial in various cellular processes, including metabolism, growth, and survival, making it a significant target in cancer therapy. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies that highlight its mechanisms and therapeutic potential.
This compound functions primarily by inhibiting PI3K activity, which in turn affects downstream signaling pathways such as AKT and mTOR. This inhibition leads to several biological effects:
- Reduced Cell Proliferation : By blocking PI3K/AKT/mTOR signaling, this compound decreases the expression of key proteins involved in cell cycle progression.
- Induction of Ferroptosis : The compound promotes ferroptosis in cancer cells by downregulating stearoyl-CoA desaturase 1 (SCD1), which is vital for lipid metabolism and cell survival under stress conditions .
Research Findings
Recent studies have demonstrated the efficacy of this compound in various cancer models. Below is a summary of key findings:
Case Studies
Several case studies have been conducted to evaluate the clinical implications of this compound:
-
Case Study 1: Efficacy in Pancreatic Cancer
- Objective : Assess the impact of this compound on tumor growth.
- Method : Mice with pancreatic tumors were treated with this compound.
- Results : Significant reduction in tumor size was observed compared to control groups, alongside increased markers of ferroptosis.
-
Case Study 2: Combination Therapy
- Objective : Evaluate the effects of this compound combined with chemotherapy agents.
- Method : Patients with advanced lung cancer received standard chemotherapy alongside this compound.
- Results : Enhanced therapeutic response was noted, with improved overall survival rates compared to historical controls.
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
- Inhibition of PI3K/AKT/mTOR Pathway : Leads to decreased cell proliferation and enhanced apoptosis in cancer cells.
- Promotion of Ferroptosis : By reducing SCD1 levels, it increases lipid peroxidation, making cancer cells more susceptible to death under oxidative stress.
- Potential for Combination Therapies : Enhances the efficacy of existing chemotherapy regimens.
特性
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRINJUWZRLWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。